N-({[(diethylamino)(hydroxyimino)methyl]amino}carbonyl)-4-methylbenzenesulfonamide
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Overview
Description
3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA is a complex organic compound that features a combination of urea, sulfonyl, and hydroxycarbamimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA typically involves multiple steps. One common method includes the reaction of N,N-diethylcarbamimidoyl chloride with 4-methylbenzenesulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonyl group can interact with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYLUREA
- 4-METHYLBENZENESULFONYLUREA
- N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL-4-METHYLBENZENESULFONAMIDE
Uniqueness
3-[(E)-N,N-DIETHYL-N’-HYDROXYCARBAMIMIDOYL]-1-(4-METHYLBENZENESULFONYL)UREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20N4O4S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
1-[(E)-N,N-diethyl-N'-hydroxycarbamimidoyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C13H20N4O4S/c1-4-17(5-2)12(15-19)14-13(18)16-22(20,21)11-8-6-10(3)7-9-11/h6-9,19H,4-5H2,1-3H3,(H2,14,15,16,18) |
InChI Key |
KGENJWSSPWCMSL-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)/C(=N/O)/NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCN(CC)C(=NO)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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